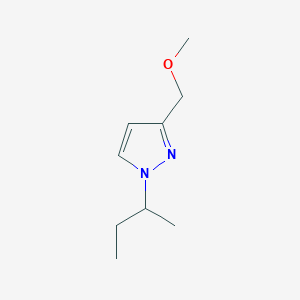
1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sec-butyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
1-Sec-butyl-3-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, it has been studied as a potential pesticide due to its insecticidal properties. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The exact mechanism of action of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin synthesis. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, it has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential as a building block for the synthesis of novel materials. Additionally, its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation-related disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. One direction is the further investigation of its potential as a building block for the synthesis of novel materials. Another direction is the investigation of its potential as a pesticide. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole involves the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide to form 1-sec-butyl-3-(2-nitrovinyl)-1H-pyrazole. This compound is then reduced using hydrogen gas and a palladium on carbon catalyst to form this compound.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-8(2)11-6-5-9(10-11)7-12-3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENJPVDNJECJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
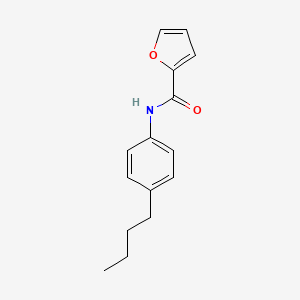
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)
![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
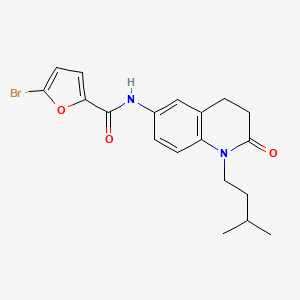


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)
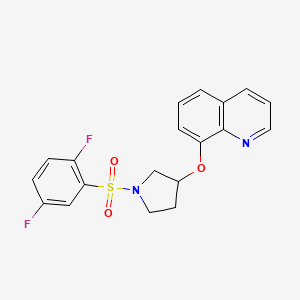
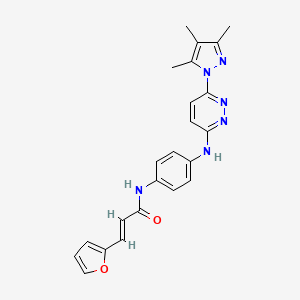
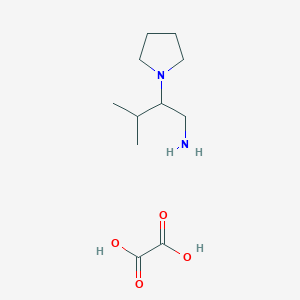
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)

